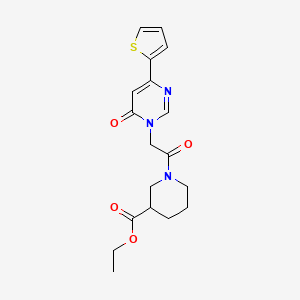

![molecular formula C16H14N2OS2 B2395677 N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide CAS No. 922879-44-5](/img/structure/B2395677.png)

N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused with a thiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallized in a different crystal system or space group .Chemical Reactions Analysis

The reaction mixture was cooled to room temperature and then gradually poured onto crushed ice with stirring . The synthesized benzothiazole derivatives were examined for their urease inhibitory activities at a concentration of 15 and 40 μg/mL .Applications De Recherche Scientifique

Biological Activity and Molecular Docking

N-(6-arylbenzo[d]thiazol-2-yl)acetamides, including compounds similar to N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide, have been synthesized and evaluated for their biological activities. These compounds exhibit various biological activities, such as antioxidant, antibacterial, and especially significant urease inhibition effects. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide showed the most potent activity in urease inhibition, surpassing standard inhibitors. Molecular docking studies suggest that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting the importance of hydrogen bonding for inhibition (Gull et al., 2016).

Antimicrobial Properties

A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share a core structure with this compound, have demonstrated broad-spectrum antibacterial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (Bhoi et al., 2015).

Photophysical Properties

The photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide and its derivatives have been investigated, revealing interesting hydrogen bond-associated assemblies based on the substituent in the benzothiazole moiety. These studies provide insight into the solid-state structures and potential applications of these compounds in materials science (Balijapalli et al., 2017).

Mécanisme D'action

Mode of Action

Some benzothiazole derivatives bearing an amide moiety have been reported to exhibit antibacterial activity . These compounds may have a membrane perturbing mode of action and an intracellular mode of action due to binding with DNA .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Some benzothiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may have effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-14-15(8-12)21-10-17-14/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQILOUIKBTMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)

![1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395608.png)

![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)

![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)